molecular formula C21H18F3N3O2S B2650278 3-(Phenylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one CAS No. 1396852-05-3

3-(Phenylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

Cat. No. B2650278
M. Wt: 433.45
InChI Key: ITCRINPRCJHTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Polymeric Materials

Research by Rahmani and Mahani (2015) explored the synthesis and characterization of novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units. These polymers exhibit good thermal stability and relatively high glass transition temperatures, suggesting their potential use in high-performance materials applications. The solubility experiments indicated that these polymers have lower solubility in organic solvents due to their crystallinity, which was confirmed by X-ray diffraction, but they have good solubility in NMP solvent (Rahmani & Mahani, 2015).

Antimicrobial and Antibacterial Activities

A study by Sindhu et al. (2013) focused on the multicomponent synthesis of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles, which were evaluated for their in vitro antibacterial and antifungal activities. The compounds displayed varying degrees of inhibition against common bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sindhu et al., 2013).

Organic Synthesis and Pharmaceutical Applications

The research on azetidinone derivatives, such as those by Chopde et al. (2012), has shown promising antibacterial activities against various bacterial strains. These findings underscore the utility of azetidinone derivatives in developing new antibacterial agents. The synthesis routes and structural characterizations indicate these compounds' potential in designing novel therapeutics (Chopde et al., 2012).

properties

IUPAC Name

3-phenylsulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c22-21(23,24)16-6-4-5-14(11-16)19-25-20(29-26-19)15-12-27(13-15)18(28)9-10-30-17-7-2-1-3-8-17/h1-8,11,15H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCRINPRCJHTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

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